molecular formula C23H21ClN2O3S B2913493 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 361171-54-2

3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2913493
CAS No.: 361171-54-2
M. Wt: 440.94
InChI Key: ACLQNVLCZDOYTJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives, such as propionic acid and methyl ester forms, have been synthesized with specific attention to regioisomer identification, which is crucial for their correct application in further research. These compounds demonstrate significant conformational diversity and the importance of X-ray crystallography for unambiguous structural determination (Kumarasinghe et al., 2009).

Applications in Material Science

  • Pyrazoline derivatives have been explored for their potential in organic light-emitting diodes (OLEDs), showing efficient photoluminescence and promising applications as blue light-emitting materials. This research underscores their utility in developing new OLED devices with specific color emission properties (Lu et al., 2000).

Molecular Docking and Quantum Chemical Calculations

  • Advanced computational studies, including molecular docking and quantum chemical calculations, have been performed on pyrazoline derivatives to understand their molecular structure, spectroscopic properties, and potential biological effects. These studies provide insight into the intramolecular charge transfer, molecular electrostatic potential, and the bioactivity potential of these compounds (Viji et al., 2020).

Corrosion Inhibition

  • Pyranopyrazole derivatives have demonstrated excellent corrosion inhibition efficiency for mild steel in acidic solutions, making them valuable for industrial applications where corrosion resistance is crucial. The detailed investigation into their adsorption behavior and protective layer formation on metal surfaces further highlights their practical significance (Yadav et al., 2016).

Antimicrobial Activity

  • Synthesis and bioactivity studies have identified certain pyrazoline compounds with strong antioxidant activities and antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as leads for developing new antimicrobial agents (Khotimah et al., 2018).

Anti-Cancer Potential

  • Research into novel pyrazole compounds has suggested their promise as potential anti-cancer agents. Synthesis, electronic structure analysis, and docking studies have been conducted to evaluate their bioactivity, offering a foundation for further exploration in cancer treatment (Thomas et al., 2019).

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQNVLCZDOYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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